1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Overview
Description
“1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 136.16 and a molecular formula of C₆H₈N₄ . This compound is part of the pyrazolo[3,4-c]pyrazoles class, which has been reported to have interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . Moreover, chemoselective bromination of the newly formed bipyrazoles followed by Suzuki–Miyaura cross-coupling reactions allows the synthesis of a variety of modulated heterobicycles .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole” is represented by the formula C₆H₈N₄ .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrazine condensations and C–N Ullmann-type cross-coupling reactions . These reactions are facilitated by microwave activation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole” include a molecular weight of 136.16 and a molecular formula of C₆H₈N₄ .
Scientific Research Applications
Pharmacological Potential
This compound has been noted for its pharmacological potential, with new designs being reported that could have a high therapeutic impact .
Anticancer Activity
Some derivatives of this compound have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7), indicating its potential use in cancer research .
Biochemical Research
It is also available for purchase as a biochemical for proteomics research, which implies its use in various biochemical and molecular biology studies .
Future Directions
properties
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5-3-7-8-6(5)10(2)9-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMCXTHYBBIVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380603 | |
Record name | 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
CAS RN |
446276-19-3 | |
Record name | 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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